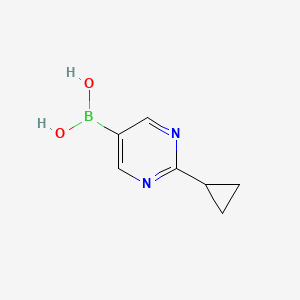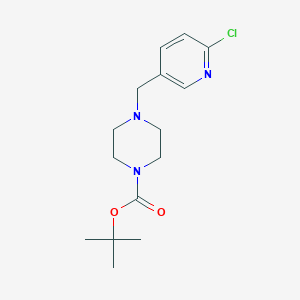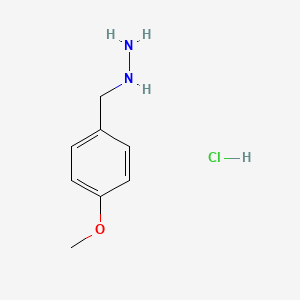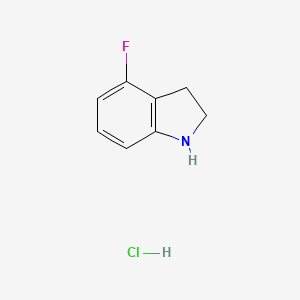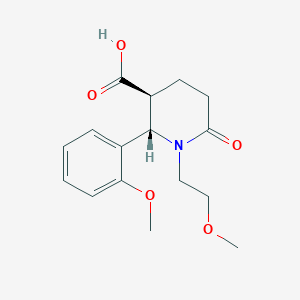
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile
Vue d'ensemble
Description
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile, also known as TFPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPN is a pyridine derivative that has a trifluoromethyl group attached to it, making it a highly reactive and versatile compound.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is still not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug-drug interactions. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is its versatility and reactivity, making it a useful building block for the synthesis of various compounds. However, its high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts during synthesis. Additionally, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile can be difficult to handle due to its toxicity and potential health hazards.
Orientations Futures
There are several future directions for the study of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile. One potential direction is the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the development of new pesticides and herbicides for agricultural use. Additionally, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile could be studied for its potential use in the synthesis of novel materials for use in electronics and other applications. Overall, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has significant potential for a wide range of applications and is an area of active research in the scientific community.
Applications De Recherche Scientifique
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agrochemicals, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile has been studied for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-4-3-9(10(6-16)18-11)8-2-1-5-17-7-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEABMSPCNJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




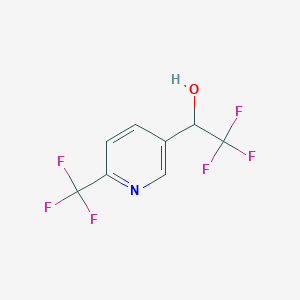
![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
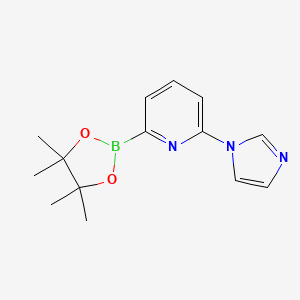
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
